molecular formula C23H18N2O5 B2807695 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922009-59-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2807695
CAS RN: 922009-59-4
M. Wt: 402.406
InChI Key: XGFJSRAIJMGZRX-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis has led to the development of diverse synthetic strategies for constructing complex heterocyclic compounds, including those similar to the specified chemical. For example, a study detailed an efficient method for assembling novel benzo-fused N-heterocycles, demonstrating the versatility of biomass-derived intermediates in generating compounds with potential pharmacological properties (Zhang et al., 2015). This highlights the growing interest in sustainable and innovative approaches to drug discovery and development.

Pharmacological Applications

Although the specific compound was not directly mentioned, research on structurally related compounds provides insights into potential pharmacological applications. For instance, dibenzoxazepine derivatives have been studied for their therapeutic potential. A notable example includes the development of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and their conjugates, emphasizing the synthetic versatility and potential application in drug design and discovery (Xing et al., 2006). These findings suggest that the compound of interest could have significant pharmacological relevance, pending further research.

Antimicrobial and Anti-inflammatory Properties

Several studies have explored the antimicrobial and anti-inflammatory properties of compounds structurally related to the specified chemical. This research area is critical for discovering new therapeutic agents capable of combating resistant microbial strains and reducing inflammation. For example, novel Schiff bases derived from related compounds have shown promising antibacterial activity, indicating the potential for developing new antimicrobial agents (Palkar et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-13-3-6-19-17(9-13)25(2)23(27)16-11-15(5-8-18(16)30-19)24-22(26)14-4-7-20-21(10-14)29-12-28-20/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFJSRAIJMGZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.